3-Carbamoyl-4-methoxybenzenesulfonyl chloride
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Overview
Description
3-Carbamoyl-4-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-4-methoxybenzenesulfonyl chloride typically involves the reaction of 3-carbamoyl-4-methoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Carbamoyl-4-methoxybenzenesulfonic acid+SOCl2→3-Carbamoyl-4-methoxybenzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-4-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can undergo reduction reactions to form sulfonamide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Base catalysts such as triethylamine (TEA)
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
3-Carbamoyl-4-methoxybenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-4-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxybenzenesulfonyl chloride
- 3-Nitro-4-methoxybenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
Comparison
3-Carbamoyl-4-methoxybenzenesulfonyl chloride is unique due to the presence of the carbamoyl group, which imparts distinct reactivity and properties compared to other similar compounds. For example, the carbamoyl group can participate in additional hydrogen bonding interactions, influencing the compound’s solubility and reactivity.
Properties
IUPAC Name |
3-carbamoyl-4-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQMQWVIFWNFLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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